3-fluoro-N-methylpropan-1-amine 3-fluoro-N-methylpropan-1-amine
Brand Name: Vulcanchem
CAS No.: 1388715-25-0
VCID: VC7398860
InChI: InChI=1S/C4H10FN/c1-6-4-2-3-5/h6H,2-4H2,1H3
SMILES: CNCCCF
Molecular Formula: C4H10FN
Molecular Weight: 91.129

3-fluoro-N-methylpropan-1-amine

CAS No.: 1388715-25-0

Cat. No.: VC7398860

Molecular Formula: C4H10FN

Molecular Weight: 91.129

* For research use only. Not for human or veterinary use.

3-fluoro-N-methylpropan-1-amine - 1388715-25-0

Specification

CAS No. 1388715-25-0
Molecular Formula C4H10FN
Molecular Weight 91.129
IUPAC Name 3-fluoro-N-methylpropan-1-amine
Standard InChI InChI=1S/C4H10FN/c1-6-4-2-3-5/h6H,2-4H2,1H3
Standard InChI Key OMMBEQZVNCHVOJ-UHFFFAOYSA-N
SMILES CNCCCF

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name 3-fluoro-N-methylpropan-1-amine reflects its structure: a propane chain (three carbons) with a fluorine atom at position 3 and a methyl-substituted amine at position 1. Its molecular formula is C₄H₁₀FN, with a molecular weight of 91.13 g/mol . The compound’s SMILES notation, CC(CN)CF, further clarifies the branching at the second carbon, where both the fluorine and methylamine groups reside .

Stereochemical and Electronic Properties

The fluorine atom’s electronegativity (3.98 Pauling) induces a dipole moment, polarizing adjacent C–F and C–N bonds. This polarization enhances the compound’s susceptibility to nucleophilic attack at the β-carbon, a key feature in its reactivity . The methyl group on the amine contributes steric hindrance, influencing reaction pathways and selectivity in synthetic applications .

Synthesis and Purification

Alkylation of Secondary Amines

The primary synthesis route involves the alkylation of N-methylbenzylamine with 1-bromo-3-fluoropropane under basic conditions. In a representative procedure :

  • K₂CO₃ (1.0 g, 7.5 mmol) and MeCN (8.2 mL) are combined with BnMeNH (0.39 mL, 3 mmol) and 1-bromo-3-fluoropropane (0.29 mL, 3.1 mmol).

  • The mixture is heated to 60°C for 18–20 hours, followed by quenching with water and extraction with diethyl ether.

  • Purification via silica gel chromatography (pentane/EtOAc, 95:5) yields the product as a colorless oil (83–85% yield) .

Industrial-Scale Considerations

While the provided sources lack explicit industrial protocols, continuous flow reactors are often employed for such reactions to improve heat transfer and scalability. Key parameters include:

ParameterOptimal Value
Temperature60–80°C
Reaction Time12–24 hours
SolventMeCN or DMF
BaseK₂CO₃ or Cs₂CO₃

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): Signals at δ 2.98 (t, J = 6.8 Hz, 2H, CH₂N) and δ 4.45 (dt, J = 47.6, 6.0 Hz, 2H, CH₂F) confirm the methylamine and fluoropropyl moieties .

  • ¹⁹F NMR (376 MHz, CDCl₃): A singlet at δ -213.69 aligns with the C–F bond’s electronic environment .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) validates the molecular ion [M+H]⁺ at m/z 196.1495, consistent with the formula C₁₂H₁₈FN .

Reactivity and Functionalization

Aziridinium Ion Formation

3-Fluoro-N-methylpropan-1-amine undergoes intramolecular cyclization in the presence of La[N(SiMe₃)₂]₃ to form aziridinium ions, intermediates for C–F bond substitution . This reaction proceeds via:

  • Coordination of the amine to the Lewis acid.

  • Deprotonation to generate a reactive amide.

  • Ring closure to form a strained three-membered aziridinium ion.

Nucleophilic Substitution

The β-fluorine atom is displaced by nucleophiles (e.g., hydroxide, thiols) under mild conditions, yielding functionalized propanamine derivatives . For example:
R-F+NuR-Nu+F\text{R-F} + \text{Nu}^- \rightarrow \text{R-Nu} + \text{F}^-
This reactivity is exploited in pharmaceutical synthesis to introduce heteroatoms or aromatic groups .

Applications in Organic and Medicinal Chemistry

Pharmaceutical Intermediates

The compound’s fluorine atom enhances metabolic stability and bioavailability in drug candidates. It is used to synthesize:

  • Antidepressants: Fluorinated amines improve blood-brain barrier penetration.

  • Anticancer Agents: The C–F bond resists oxidative metabolism, prolonging half-life.

Materials Science

In polymer chemistry, 3-fluoro-N-methylpropan-1-amine acts as a crosslinker for fluorinated resins, imparting thermal stability and chemical resistance.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator